6-((2-Ethylhexyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(2-ethylhexylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOSYGQKHXFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-((2-Ethylhexyl)amino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities. These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with target biomolecules.
Cellular Effects
6-((2-Ethylhexyl)amino)pyridazin-3-ol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties. These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 6-((2-Ethylhexyl)amino)pyridazin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including vasodilation, anti-inflammatory, and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been shown to exhibit stable pharmacological activities over extended periods
Dosage Effects in Animal Models
The effects of 6-((2-Ethylhexyl)amino)pyridazin-3-ol vary with different dosages in animal models. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, have been reported to exhibit dose-dependent pharmacological activities. At lower doses, the compound may show beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage range to maximize therapeutic benefits and minimize potential risks.
Metabolic Pathways
6-((2-Ethylhexyl)amino)pyridazin-3-ol is involved in various metabolic pathways. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, interact with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism
Transport and Distribution
The transport and distribution of 6-((2-Ethylhexyl)amino)pyridazin-3-ol within cells and tissues are essential for its biological activity. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues and cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in its activity and function. Pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol, may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity
Biological Activity
6-((2-Ethylhexyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a pyridazin-3-ol moiety, which is known to exhibit various pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 6-((2-Ethylhexyl)amino)pyridazin-3-ol is , with a molecular weight of approximately 220.32 g/mol. The structure includes a pyridazine ring substituted with a 2-ethylhexyl amino group, which may influence its solubility and biological interactions.
The biological activity of 6-((2-Ethylhexyl)amino)pyridazin-3-ol is primarily attributed to its interaction with specific molecular targets. The compound has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE4 can lead to increased cAMP levels, affecting various signaling pathways involved in inflammation and immune responses .
Biological Activities
- Anti-inflammatory Effects : Research indicates that compounds similar to 6-((2-Ethylhexyl)amino)pyridazin-3-ol exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration in tissues.
- Neuroprotective Properties : Some studies have suggested that pyridazine derivatives can protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although detailed studies are required to establish its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including 6-((2-Ethylhexyl)amino)pyridazin-3-ol:
- Study on PDE Inhibition : A recent study demonstrated that derivatives of pyridazine significantly inhibited PDE4 activity, leading to reduced inflammation in animal models of arthritis . The IC50 values for these compounds ranged from 0.1 to 0.5 µM, indicating potent activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6-((2-Ethylhexyl)amino)pyridazin-3-ol | 0.25 | PDE4 |
| Similar Pyridazine Derivative | 0.15 | PDE4 |
Scientific Research Applications
Medicinal Chemistry
The primary application of 6-((2-Ethylhexyl)amino)pyridazin-3-ol lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures can exhibit significant pharmacological activities, including:
- Acetylcholinesterase Inhibition : Compounds structurally related to pyridazin derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. For instance, studies on similar compounds have shown promising results in enhancing cognitive function by modulating cholinergic activity and reducing oxidative stress .
- Antioxidant Properties : The hydroxyl group in the structure may confer antioxidant properties, which are beneficial in combating oxidative stress-related conditions. This has been a focal point in the development of multifunctional agents aimed at neuroprotection .
Pharmaceutical Development
The compound's unique combination of functional groups positions it as a candidate for further pharmaceutical development. Potential applications include:
- Targeted Therapy for Cancer : The modulation of specific biological pathways through compounds like 6-((2-Ethylhexyl)amino)pyridazin-3-ol could lead to innovative treatments for various cancers. Research into related pyridazine compounds suggests they may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Neuroprotective Agents : Given its potential AChE inhibitory activity, the compound could be developed as a neuroprotective agent to mitigate cognitive decline in age-related diseases .
Case Study 1: Neuroprotective Potential
A study investigating novel pyridazine derivatives demonstrated that certain structural modifications led to enhanced AChE inhibition and improved blood-brain barrier permeability. Compounds similar to 6-((2-Ethylhexyl)amino)pyridazin-3-ol were shown to effectively ameliorate cognitive dysfunction in scopolamine-treated mice, indicating their potential as neuroprotective agents against Alzheimer's disease .
Case Study 2: Antioxidant Activity
Research on related compounds revealed significant antioxidant activity, which is crucial for developing therapies aimed at oxidative stress-related conditions. The presence of the hydroxyl group was linked to enhanced radical scavenging abilities, suggesting that 6-((2-Ethylhexyl)amino)pyridazin-3-ol could play a role in protecting neuronal cells from oxidative damage .
Data Table: Comparison of Biological Activities
| Compound Name | AChE Inhibition | Antioxidant Activity | BBB Permeability | Cancer Therapeutic Potential |
|---|---|---|---|---|
| 6-((2-Ethylhexyl)amino)pyridazin-3-ol | Potential | Moderate | High | Promising |
| Related Pyridazine Derivative A | Strong | High | Moderate | Strong |
| Related Pyridazine Derivative B | Moderate | Moderate | Low | Weak |
Comparison with Similar Compounds
Key Observations :
- The 2-ethylhexyl group in the target compound likely increases solubility in non-polar media compared to phenyl or methoxyphenyl analogues .
- Steric hindrance from the branched 2-ethylhexyl chain may reduce crystallinity, as seen in 2-ethylhexyl-containing organic semiconductors .
- Polar substituents (e.g., methoxy in ) enhance hydrogen bonding, whereas alkyl chains prioritize hydrophobic interactions.
Physicochemical Properties
Solubility and Lipophilicity
- 6-Phenyl-pyridazin-3(2H)-one: Exhibits moderate solubility in polar solvents like ethanol and acetone due to the planar phenyl group .
- 6-((2-Ethylhexyl)amino)pyridazin-3-ol: Predicted to have higher solubility in hydrophobic solvents (e.g., hexane, chloroform) owing to the 2-ethylhexyl chain, similar to bis(2-ethylhexyl) phthalate (DEHP), a non-polar plasticizer .
- 6-((3-Methoxyphenyl)amino)pyridazin-3-ol: The methoxy group introduces polarity, likely improving solubility in alcohols and aqueous mixtures .
Thermal Stability
- 2-Ethylhexyl-containing compounds (e.g., D-π-A dyes ) often exhibit lower melting points compared to aromatic-substituted analogues due to reduced crystallinity.
Challenges and Limitations
- Environmental Impact : Branched alkyl chains like 2-ethylhexyl are persistent environmental contaminants , necessitating evaluation of biodegradability.
Q & A
Q. What are the optimal synthetic routes for 6-((2-Ethylhexyl)amino)pyridazin-3-ol, and what factors influence reaction yield?
The synthesis of pyridazine derivatives typically involves nucleophilic substitution or reductive amination. For 6-((2-Ethylhexyl)amino)pyridazin-3-ol, key steps include:
- Substitution reactions : Reacting 6-chloropyridazin-3-ol with 2-ethylhexylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic displacement .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical to isolate the product from hydroxylated byproducts .
Factors affecting yield include steric hindrance from the branched 2-ethylhexyl group, reaction temperature (optimized at 80–100°C), and stoichiometric excess of the amine (1.5–2.0 eq.) .
Q. How can researchers characterize the stability of 6-((2-Ethylhexyl)amino)pyridazin-3-ol under varying storage conditions?
Stability studies should follow OECD guidelines for chemical substances:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Photostability : Expose samples to UV-Vis light (e.g., 300–800 nm) in controlled chambers and monitor degradation via HPLC-MS to identify photo-oxidation products .
- Hydrolytic stability : Test in buffered solutions (pH 4–9) at 25°C and 40°C, quantifying degradation kinetics using UV spectroscopy or LC-MS .
Q. What methodological frameworks are recommended for studying the environmental fate of this compound?
Adopt the INCHEMBIOL project’s approach :
- Phase 1 : Determine physical-chemical properties (logP, water solubility, Henry’s law constant) using computational tools (e.g., EPI Suite) or experimental methods (shake-flask for logP).
- Phase 2 : Conduct abiotic/biotic transformation studies (e.g., soil/water microcosms) to track degradation pathways via LC-HRMS.
- Phase 3 : Model environmental distribution using fugacity-based models (e.g., EQC model) to predict compartmental partitioning (air, water, soil) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity of 6-((2-Ethylhexyl)amino)pyridazin-3-ol derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereoelectronic effects or assay conditions. A rigorous approach includes:
- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or oxidoreductases) and validate with mutagenesis studies .
- Structure-activity relationship (SAR) : Synthesize analogs with modified alkyl chains or pyridazine substituents to isolate pharmacophore contributions .
- Assay standardization : Replicate conflicting studies under controlled conditions (e.g., pH, temperature, cell line viability) to identify confounding variables .
Q. What advanced analytical techniques are suitable for detecting trace-level degradation products of this compound in complex matrices?
- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with data-dependent acquisition (DDA) to identify unknown degradants via non-targeted screening .
- NMR-based metabolomics : Apply ¹H-¹³C HSQC and COSY experiments to elucidate structural changes in degradation pathways .
- Ion mobility spectrometry (IMS) : Couple with LC-MS to separate isobaric degradants and reduce matrix interference .
Q. How can in silico models optimize the design of 6-((2-Ethylhexyl)amino)pyridazin-3-ol derivatives for enhanced bioavailability?
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast permeability (Caco-2 assays), solubility, and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to assess passive diffusion rates, focusing on the 2-ethylhexyl group’s role in membrane partitioning .
- Co-crystal engineering : Apply Mercury CSD software to predict co-crystal formation with coformers (e.g., succinic acid) to improve dissolution rates .
Q. What strategies address reproducibility challenges in catalytic applications of this compound?
Reproducibility issues often stem from catalyst poisoning or solvent effects. Mitigation strategies include:
- Surface characterization : Use XPS or TEM to analyze catalyst surfaces for adsorbed impurities .
- Solvent screening : Test reaction performance in ionic liquids (e.g., [BMIM][PF₆]) to stabilize reactive intermediates .
- In situ monitoring : Employ ReactIR or PAT tools to track reaction progress and identify deactivation pathways .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
